2-(4-Fluorophenyl)thiophene
Overview
Description
“2-(4-Fluorophenyl)thiophene” is a chemical compound with the molecular formula C10H7FS . It is used in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)thiophene” involves several steps. One method includes the preparation of 4-fluorobenzoic boric acids and carrying out a hybrid reaction after pre-incubation to reaction temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)thiophene” is characterized by a thiophene ring attached to a 4-fluorophenyl group . The molecular weight of the compound is 178.23 g/mol .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can react with hydrazine derivatives to form pyrazolines . It is also known to undergo diazotization and coupling reactions .
Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)thiophene” is a solid compound with a melting point ranging from 51.0 to 55.0 °C . It is soluble in methanol . The compound has a topological polar surface area of 28.2 Ų .
Scientific Research Applications
Material Science and Pharmaceuticals : Thiophenes, including derivatives like 2-(4-Fluorophenyl)thiophene, are crucial in material science and pharmaceuticals due to their wide spectrum of biological activities. These include antibacterial, antifungal, antiviral, and antianxiety properties. Additionally, polymeric thiophenes are used in thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Electropolymerization and Electrochemical Applications : The synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its electropolymerization led to materials suitable for energy storage and electrochromic devices. These polymers exhibit high capacitance values and could be used in high-density energy storage applications (Topal et al., 2021).
Multiple Alkylation for Dendritic Molecules : Thiophene derivatives undergo multiple alkylation with diarylcarbenium ion pools, which can lead to the creation of dendritic molecules. This process is significant for synthesizing large molecules with interesting functions or biological activities (Nokami et al., 2013).
Copolymerization for Enhanced Properties : The copolymerization of 3-(4-fluorophenyl)thiophene with other compounds like 3,4-ethylenedioxythiophene results in materials that combine the advantages of both components, such as high conductivity and stability, suitable for various electronic applications (Wei et al., 2006).
Tuning Electronic Properties : The modification of thiophene rings, like 3-fluoro-4-hexylthiophene, can be used to tune the electronic properties of conjugated polythiophenes. This has implications in the field of electronics, particularly for electropolymerization processes (Gohier et al., 2013).
Electrochemical Capacitors : Derivatives of 3-(4-fluorophenyl)thiophene are studied as active materials for electrochemical capacitors, showing promise in energy storage applications with high energy and power densities (Ferraris et al., 1998).
Radiopharmaceutical Applications : Thiophenes are explored in radiopharmaceutical chemistry as substitutes for benzene rings, indicating potential use in imaging and diagnostics (Kilbourn, 1989).
Cancer Research : A specific derivative, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, shows potential as an anticancer agent against lung cancer cells, highlighting the pharmaceutical applications of thiophene derivatives (Zhou et al., 2020).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
2-(4-fluorophenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJRGMZIKXDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619591 | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiophene | |
CAS RN |
58861-48-6 | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58861-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-FLUOROPHENYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TG563TMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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